molecular formula C15H13N3O2 B6057879 1-(7-hydroxy-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone

1-(7-hydroxy-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone

Cat. No. B6057879
M. Wt: 267.28 g/mol
InChI Key: DVALOKTWCPNHBY-ZRDIBKRKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(7-hydroxy-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone, commonly known as HPP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. HPP belongs to the class of pyrazolo[1,5-a]pyrimidines and has a molecular weight of 304.35 g/mol.

Mechanism of Action

The mechanism of action of HPP is not fully understood. However, studies have shown that HPP inhibits the activity of certain enzymes involved in cell proliferation and survival. HPP also induces the activation of caspase enzymes, which are responsible for the initiation of apoptosis in cells.
Biochemical and Physiological Effects:
HPP has been shown to have several biochemical and physiological effects. Studies have shown that HPP inhibits the activity of certain enzymes involved in DNA synthesis and repair, leading to the inhibition of cell proliferation. HPP has also been shown to induce the activation of caspase enzymes, leading to the initiation of apoptosis in cells. In addition, HPP has anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using HPP in lab experiments is its relatively simple synthesis method. HPP is also stable and can be stored for long periods of time. However, one of the limitations of using HPP in lab experiments is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on HPP. One potential direction is the development of more efficient synthesis methods for HPP. Another potential direction is the study of the potential applications of HPP in the treatment of other diseases such as diabetes and neurodegenerative diseases. Furthermore, the study of the mechanism of action of HPP can provide insight into the development of new drugs with similar properties.
Conclusion:
In conclusion, HPP is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method of HPP is relatively simple, and it has been studied extensively for its potential applications as an anticancer agent and anti-inflammatory agent. HPP has several biochemical and physiological effects, and its use in lab experiments has both advantages and limitations. There are several future directions for the research on HPP, which can provide insight into the development of new drugs with similar properties.

Synthesis Methods

The synthesis of HPP involves the reaction of 2-amino-4-methyl-3-phenylpyrazolo[1,5-a]pyrimidine with acetylacetone in the presence of a catalyst. The resulting product is then treated with hydroxylamine hydrochloride to yield HPP. The synthesis method is relatively simple and can be performed in a laboratory setting.

Scientific Research Applications

HPP has been studied extensively for its potential applications in various fields of science. One of the major areas of research is its use as a potential anticancer agent. Studies have shown that HPP inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. HPP has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.

properties

IUPAC Name

(6E)-6-(1-hydroxyethylidene)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2/c1-9-13(11-6-4-3-5-7-11)14-16-8-12(10(2)19)15(20)18(14)17-9/h3-8,19H,1-2H3/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVALOKTWCPNHBY-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1C3=CC=CC=C3)N=CC(=C(C)O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN2C(=C1C3=CC=CC=C3)N=C/C(=C(/C)\O)/C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6E)-6-(1-hydroxyethylidene)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.